2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one
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Overview
Description
2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one is a complex organic compound with a molecular formula of C18H17ClN2O3 and a molecular weight of 344.8 g/mol . This compound features a unique structure that includes furan rings and a chloroacetyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one involves multiple steps. One common synthetic route includes the reaction of furan derivatives with chloroacetyl chloride under controlled conditions . The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under the influence of strong oxidizing agents.
Reduction: The chloroacetyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chloroacetyl group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions include furanones, alcohols, and substituted ethanones.
Scientific Research Applications
2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan rings and chloroacetyl group. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological activities .
Comparison with Similar Compounds
Similar compounds include other furan derivatives and chloroacetyl-containing molecules. Compared to these compounds, 2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one is unique due to its specific structure, which combines both furan and indazole moieties. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C18H17ClN2O3 |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-chloro-1-[(7E)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone |
InChI |
InChI=1S/C18H17ClN2O3/c19-11-16(22)21-18(15-7-3-9-24-15)14-6-1-4-12(17(14)20-21)10-13-5-2-8-23-13/h2-3,5,7-10,14,18H,1,4,6,11H2/b12-10+ |
InChI Key |
SYSPYOPJPIGDEF-ZRDIBKRKSA-N |
Isomeric SMILES |
C1CC2C(N(N=C2/C(=C/C3=CC=CO3)/C1)C(=O)CCl)C4=CC=CO4 |
Canonical SMILES |
C1CC2C(N(N=C2C(=CC3=CC=CO3)C1)C(=O)CCl)C4=CC=CO4 |
Origin of Product |
United States |
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